Oxane-4-thiol

描述

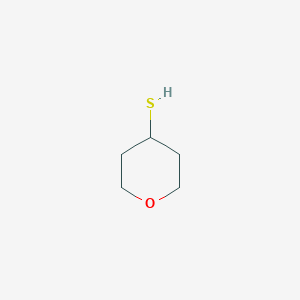

Oxane-4-thiol, also known as tetrahydro-2H-thiopyran-4-ol, is an organic compound containing a sulfur atom within a six-membered ring structure. This compound is characterized by the presence of a thiol group (-SH) attached to the fourth carbon atom of the oxane ring. This compound is a colorless liquid with a distinct odor, commonly used in various chemical reactions and industrial applications due to its unique properties.

作用机制

Target of Action

Oxane-4-thiol is a type of thiol compound . Thiols are known to play important roles in enzymatic reactions, apoptosis, detoxification, and antioxidant protection in the body . They are one of the main protective mechanisms of the body against oxidative stress .

Mode of Action

This process helps to prevent oxidative damage to cellular components such as proteins, DNA, and lipids .

Biochemical Pathways

Thiols are involved in various biochemical pathways. They are crucial in maintaining the redox homeostasis in cells . For instance, they are involved in the reduction of disulfide bonds in proteins, which can change the protein’s structure and function . Moreover, thiols can also react with ROS, leading to their detoxification and prevention of potential oxidative damage .

Pharmacokinetics

They are usually well-absorbed and can be distributed throughout the body due to their small size and polar nature .

Result of Action

The primary result of the action of this compound, like other thiols, is the protection of cells from oxidative damage. By neutralizing ROS, thiols prevent the oxidative damage of cellular components, thereby preserving the integrity and function of cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of metal ions can catalyze the oxidation of thiols, potentially affecting their antioxidant capacity . Moreover, the pH of the environment can also influence the ionization state of thiols, which can in turn affect their reactivity .

生化分析

Biochemical Properties

Oxane-4-thiol plays a significant role in various biochemical reactions due to its thiol group (-SH). Thiols are known for their ability to form disulfide bonds, which are crucial in protein folding and stability. This compound interacts with enzymes such as glutathione reductase and thioredoxin reductase, which are involved in maintaining cellular redox balance . These interactions typically involve the formation of mixed disulfides or the reduction of disulfide bonds, thereby influencing the redox state of the cell.

Cellular Effects

This compound affects various cellular processes, including cell signaling, gene expression, and metabolism. It has been observed to modulate the activity of transcription factors such as NF-κB and AP-1, which are involved in inflammatory responses and cell survival . Additionally, this compound can influence cellular metabolism by interacting with key metabolic enzymes, thereby affecting pathways such as glycolysis and the tricarboxylic acid cycle.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to cysteine residues in proteins, leading to the formation of mixed disulfides or the reduction of existing disulfide bonds . This thiol-disulfide exchange can alter protein function, enzyme activity, and signal transduction pathways. Furthermore, this compound can act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can degrade in the presence of strong oxidizing agents . Long-term studies have shown that this compound can maintain its activity in vitro for extended periods, although its efficacy may diminish over time due to gradual oxidation.

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, it has been shown to enhance cellular antioxidant capacity and protect against oxidative damage. At high doses, this compound can exhibit toxic effects, including cellular apoptosis and necrosis. These adverse effects are likely due to the overwhelming of cellular detoxification mechanisms and the accumulation of reactive intermediates.

准备方法

Synthetic Routes and Reaction Conditions

Oxane-4-thiol can be synthesized through several methods. One common approach involves the reaction of tetrahydropyran with hydrogen sulfide in the presence of a catalyst. This reaction typically occurs under mild conditions, with temperatures ranging from 50 to 100 degrees Celsius and pressures of 1 to 5 atmospheres. Another method involves the nucleophilic substitution of an alkyl halide with a thiol reagent, such as sodium hydrosulfide, to form the desired thiol compound .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process often involves continuous flow reactors to ensure consistent production and minimize the formation of by-products. The final product is then purified through distillation or recrystallization to achieve the desired level of purity.

化学反应分析

Types of Reactions

Oxane-4-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: this compound can be oxidized to form disulfides, sulfinic acids, and sulfonic acids.

Substitution: this compound can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.

Common Reagents and Conditions

Oxidation: Molecular bromine, iodine, hydrogen peroxide, potassium permanganate.

Reduction: Zinc, hydrochloric acid.

Substitution: Sodium hydroxide, alkyl halides.

Major Products Formed

Oxidation: Disulfides, sulfinic acids, sulfonic acids.

Reduction: Thiols.

Substitution: Thioethers.

科学研究应用

Oxane-4-thiol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: this compound is used as a building block in organic synthesis, particularly in the formation of thioethers and disulfides.

Biology: In biological research, this compound is used to study the role of thiol groups in protein function and enzyme activity.

Medicine: this compound derivatives have potential therapeutic applications, particularly as antioxidants and anti-inflammatory agents.

相似化合物的比较

Oxane-4-thiol can be compared with other thiol-containing compounds, such as ethanethiol, propanethiol, and butanethiol.

Ethanethiol: A simple thiol with a two-carbon chain, known for its strong odor and use as an odorant in natural gas.

Propanethiol: A three-carbon thiol used in the synthesis of pharmaceuticals and agrochemicals.

Butanethiol: A four-carbon thiol with applications in the production of rubber and plastics.

Uniqueness

This compound is unique due to its cyclic structure, which imparts different chemical properties compared to linear thiols. The presence of the oxane ring influences its reactivity and makes it a valuable compound in various chemical and industrial processes .

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it an important building block in organic synthesis and a valuable tool in scientific research.

生物活性

Oxane-4-thiol, also known as 1-Azabicyclo[3.2.1]octane-4-thiol, is a compound of significant interest in both organic chemistry and biological sciences due to its unique structural features and potential therapeutic applications. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis, and various biological effects supported by research findings and case studies.

Chemical Structure and Properties

This compound possesses a bicyclic structure with a thiol (-SH) functional group, which is crucial for its biological activity. The compound's molecular formula is , and it has been identified as a key intermediate in the synthesis of complex organic molecules and natural products. The thiol group allows it to participate in various chemical reactions, such as oxidation to form disulfides or sulfonic acids, and nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:

- Covalent Bond Formation : The thiol group can form covalent bonds with cysteine residues in proteins, modulating their activity. This interaction is significant for enzyme regulation and signal transduction pathways.

- Binding Interactions : The bicyclic structure facilitates specific binding interactions with biological macromolecules, influencing various biochemical pathways.

Anticancer Activity

Recent studies have evaluated the antiproliferative effects of this compound derivatives against different cancer cell lines. For instance, compounds derived from this compound have shown promising results in inhibiting the growth of human malignant melanoma (A375) cells. In an experimental setup using MTT assays, several derivatives demonstrated significant reductions in cell viability at varying concentrations:

| Compound | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| 1a | 10 | 117.96 ± 7.81 |

| 1b | 30 | 96.41 ± 6.04 |

| 1c | 10 | 177.09 ± 17.66 |

| 1d | 30 | 122.14 ± 4.12 |

These results indicate that while some compounds increased cell viability at lower concentrations, higher concentrations resulted in varied effects on cell growth inhibition .

Antimicrobial Activity

This compound and its derivatives have also been investigated for their antimicrobial properties. The presence of the thiol group enhances their ability to disrupt bacterial cell membranes and interfere with essential metabolic processes. Research indicates that compounds with thiol functionalities can effectively target bacterial resistance mechanisms, making them potential candidates for new antimicrobial therapies .

Case Studies

- Synthesis and Characterization : A study synthesized several derivatives of this compound and characterized them using techniques such as NMR spectroscopy and mass spectrometry. The stability and biological activity were assessed under oxidative stress conditions, revealing insights into their potential therapeutic applications .

- Thiol-sensitive Enzyme Inhibition : Research demonstrated that this compound derivatives could inhibit thiol-sensitive enzymes like hexokinase in human sperm cells, leading to reduced metabolic activity and motility. This property highlights the compound's potential use in contraceptive formulations due to its ability to immobilize sperm effectively .

属性

IUPAC Name |

oxane-4-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10OS/c7-5-1-3-6-4-2-5/h5,7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDEOKHIQTDMWTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594868 | |

| Record name | Oxane-4-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203246-71-3 | |

| Record name | Tetrahydro-2H-pyran-4-thiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203246-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxane-4-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAHYDROPYRAN-4-THIOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。